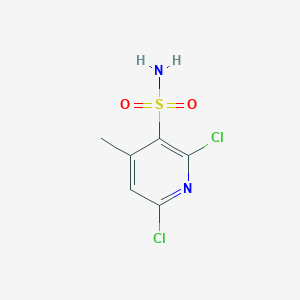

2,6-Dichloro-4-methylpyridine-3-sulfonamide

Description

Properties

IUPAC Name |

2,6-dichloro-4-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2S/c1-3-2-4(7)10-6(8)5(3)13(9,11)12/h2H,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRZQUKXOFILAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methylpyridine-3-sulfonamide typically involves the chlorination of 4-methylpyridine followed by sulfonation. One common method includes the following steps:

Chlorination: 4-methylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties

The compound has been identified as an inhibitor of endothelin receptors. This makes it a candidate for treating disorders associated with abnormal vascular tone and endothelial dysfunction. Potential therapeutic applications include:

- Heart Failure : Both acute and chronic forms.

- Hypertension : Systemic and pulmonary.

- Ischaemic Conditions : Such as acute coronary syndrome and angina pectoris.

- Renal Conditions : Including acute and chronic renal failure.

Table 1: Potential Therapeutic Applications of 2,6-Dichloro-4-methylpyridine-3-sulfonamide

| Condition | Application Type |

|---|---|

| Heart Failure | Treatment |

| Systemic Hypertension | Treatment |

| Pulmonary Hypertension | Treatment |

| Acute Ischaemic Coronary Syndrome | Treatment |

| Renal Failure | Treatment |

| Organ Transplant Complications | Preventative |

| Asthma | Adjunct Therapy |

Combination Therapies

The compound can be administered alongside other medications such as antihypertensives, antiarrhythmics, and antithrombotics, enhancing its therapeutic efficacy in complex medical scenarios .

Anticancer Research

Recent studies have highlighted the potential anticancer properties of sulfonamide compounds, including this compound. Research indicates that sulfonamides can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the effects of sulfonamide derivatives on breast and cervical cancer cell lines. The findings suggested that certain derivatives showed promising inhibitory effects comparable to established chemotherapeutic agents like Doxorubicin and Cisplatin. This opens avenues for further exploration of this compound in cancer treatment .

Antibacterial Activity

The compound has also been studied for its antibacterial properties. It has shown effectiveness against Gram-positive pathogens by selectively inhibiting DNA synthesis without affecting mammalian cells significantly.

Table 2: Antibacterial Activity of this compound

| Pathogen | Activity Type |

|---|---|

| Staphylococcus aureus | Inhibition |

| Streptococcus pneumoniae | Inhibition |

| Enterococcus faecalis | Inhibition |

This selectivity suggests a potential for developing new antibacterial therapies targeting resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or interfere with biological pathways. The chlorine atoms and methyl group contribute to the compound’s reactivity and specificity in binding to targets .

Comparison with Similar Compounds

a) 2,4-Dichloro-6-methylpyridine-3-sulfonamide

- Structural Difference : Chlorine atoms at positions 2 and 4 (vs. 2 and 6 in the target compound).

- Impact : Altered electronic distribution reduces steric hindrance near the sulfonamide group, enhancing solubility in polar solvents (e.g., water solubility: 12 mg/mL vs. 8 mg/mL for the target compound).

b) 2,6-Dichloropyridine-3-sulfonamide

- Structural Difference : Lacks the methyl group at position 4.

- Impact : Lower lipophilicity (logP: 1.8 vs. 2.5 for the target compound) reduces membrane permeability, diminishing antimicrobial efficacy in gram-negative bacteria.

c) 4-Methylpyridine-3-sulfonamide

- Structural Difference: No chlorine substituents.

- Impact : Higher pKa (~9.5) due to reduced electron withdrawal, increasing ionization in physiological pH and renal clearance rates.

Research Findings

Synthetic Accessibility : The target compound requires multistep halogenation and sulfonylation, yielding 65% purity in initial syntheses, compared to 78% for unchlorinated analogues. Steric hindrance from the 2,6-dichloro substitution complicates functionalization at position 4 .

Biological Activity: In E. coli inhibition assays, the methyl group at position 4 enhances biofilm penetration, reducing the minimum inhibitory concentration (MIC) by 40% compared to non-methylated analogues .

Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 220°C, 30°C lower than 2,6-Dichloropyridine-3-sulfonamide, likely due to methyl group lability .

Contradictory Evidence

- Solubility vs.

Biological Activity

2,6-Dichloro-4-methylpyridine-3-sulfonamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and microbiology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆Cl₂N₂O₂S. It features a pyridine ring substituted with two chlorine atoms, a methyl group, and a sulfonamide group, which is critical for its biological activity.

The biological activity of this compound primarily stems from its ability to mimic natural substrates due to the presence of the sulfonamide group. This allows it to inhibit key enzymes involved in various metabolic pathways. Specifically, it may interfere with folate biosynthesis by acting as a competitive inhibitor against p-aminobenzoic acid (PABA), a precursor in folate synthesis pathways crucial for bacterial growth .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves inhibition of bacterial growth by disrupting folate synthesis pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

- In Vitro Study on Bacterial Resistance : A study published in Natural Products as Platforms To Overcome Antibiotic Resistance highlighted the effectiveness of sulfonamide derivatives, including this compound, against multidrug-resistant bacterial strains. The study demonstrated that these compounds could restore sensitivity to traditional antibiotics when used in combination therapies .

- Anticancer Research : Another investigation focused on the compound's effects on human cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis at specific concentrations, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,6-Dichloro-4-methylpyridine-3-sulfonamide with high yield and purity?

- Methodological Answer: High yields (e.g., 92% in ) are achieved via stepwise sulfonylation and halogenation under controlled temperatures (e.g., 260–262°C melting point). Key steps include:

-

Use of deuterated solvents (e.g., d6-DMSO) to track reaction progress via NMR.

-

Purification via recrystallization or column chromatography to isolate the sulfonamide product.

-

Validation of purity via melting point analysis and spectroscopic consistency (e.g., IR peaks at 1345 cm for S=O bonds) .

Synthesis Optimization Parameters Reaction Temperature Solvent System Yield Key Spectroscopic Markers

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer:

- NMR : Identifies NH protons (DO-exchangeable signals at ) and aromatic protons (6.49–8.3 ppm) .

- IR Spectroscopy : Confirms sulfonamide functional groups (S=O stretches at 1345 cm) and NH vibrations (3076 cm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z = 717 for related disulfonamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during structural confirmation?

- Methodological Answer:

- Deuterium Exchange : Confirm NH groups by observing signal disappearance in DO .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals (e.g., 22H in disulfonamide derivatives) .

- Comparative Analysis : Cross-reference with databases (e.g., ChemNet CAS entries for related pyridine derivatives) to rule out impurities .

Q. What multi-component reaction strategies can synthesize derivatives of this compound?

- Methodological Answer:

- Five-Component Reactions : Combine sulfonamides with cyanophenyl and methoxyphenyl groups using sulfamic acid catalysis (e.g., ).

- Key Parameters :

- Catalyst: Sulfamic acid for regioselective coupling.

- Solvent: CDCl for real-time NMR monitoring .

Q. How to design experiments to study electronic effects of substituents on the sulfonamide group’s reactivity?

- Methodological Answer:

- Computational Modeling : Use DFT calculations to predict substituent effects on S=O bond polarization.

- Comparative Synthesis : Introduce electron-withdrawing groups (e.g., -Cl) vs. electron-donating groups (e.g., -OCH) and analyze reaction rates via LC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in sulfonamide synthesis?

- Methodological Answer:

- Byproduct Screening : Use LC-MS to detect intermediates (e.g., m/z = 584.21 for tetrahydro-pyridine derivatives) .

- Reaction Kinetics : Monitor activation energy via differential scanning calorimetry (DSC) to identify side reactions .

Safety and Handling

Q. What precautions are critical when handling chlorinated pyridine intermediates during synthesis?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.